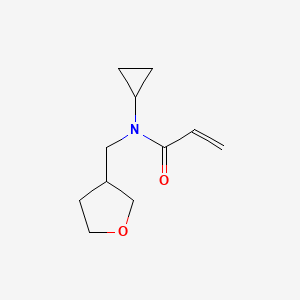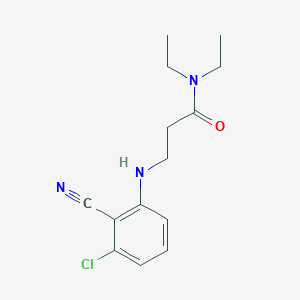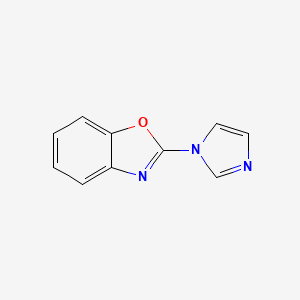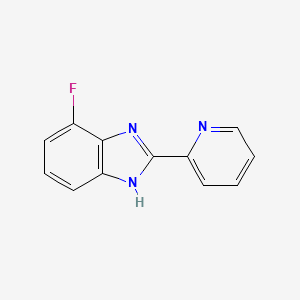
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, also known as CPME, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPME is a derivative of ethanamine and pyrazole, and its unique chemical structure has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to interact with the GABAergic, dopaminergic, and serotonergic systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and GABA in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been found to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for further research on N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine. One area of interest is its potential as a treatment for various neurological disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms of neurotransmitter systems in the brain. Additionally, further research is needed to investigate the potential toxicity and safety of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects, and its unique chemical structure has made it a valuable tool for studying the mechanisms of neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications and limitations of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, but its promising pharmacological activities make it a compound of great interest for future research.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine involves the reaction of 1-(1H-pyrazol-5-yl)ethanamine with cyclopropanecarboxaldehyde in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at a temperature of 80°C for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been investigated for its potential as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(9-4-5-11-12-9)10-6-8-2-3-8/h4-5,7-8,10H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZWJWFWXTQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)